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The thin-film hydration method is a established and versatile technique for encapsulating drugs within lipid-

based vesicles. The following protocols are adapted from recent, peer-reviewed studies to ensure

reproducibility and effectiveness.

Protocol 1: Dapagliflozin-Loaded Transferosomes for
Transdermal Delivery

This protocol is ideal for developing a transdermal drug delivery system, which can bypass first-pass

metabolism and potentially offer a once-daily dosage form [1].

Objective: To prepare and characterize dapagliflozin-loaded transferosomes for transdermal
application.

Materials: Dapagliflozin propanediol monohydrate (5 mg), Phospholipid (e.g., Span 60), Edge
activator (Tween 80 or Sodium Deoxycholate), Chloroform, Methanol, Phosphate Buffered Saline

(PBS, pH 6.8).
Equipment: Round-bottom flask, Rotary evaporator, Ultrasonic bath or probe sonicator, Water bath.

Step-by-Step Procedure:

Dissolution: Dissolve 5 mg of dapagliflozin along with phospholipid and edge activator in a 1:1 (v/v)
mixture of chloroform and methanol in a round-bottom flask. The optimal ratio for Tween 80-based

formulations was found to be 95:5 % w/w of phospholipid to edge activator [1].
Film Formation: Attach the flask to a rotary evaporator. Evaporate the organic solvent under reduced

pressure at 40°C to form a thin, dry lipid film on the inner wall of the flask.
Drying: Place the flask in a desiccator overnight to ensure complete removal of any residual organic

solvent.
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Hydration: Hydrate the dry lipid film with 10 mL of PBS (pH 6.8) by rotating the flask in the rotary

evaporator (without vacuum) at 40°C for 1 hour. This yields a multilamellar vesicle suspension.
Size Reduction: Subject the resulting transferosomal dispersion to sonication (using a bath or probe

sonicator) for several cycles (e.g., 1 min/cycle with 30s intervals) to obtain a uniform suspension of
small, unilamellar vesicles [1].

Protocol 2: Dapagliflozin-Loaded Bilosomes for Oral Delivery

This protocol is designed to enhance the oral bioavailability of dapagliflozin by protecting it from the harsh

gastrointestinal environment and improving permeation [2] [3] [4].

Objective: To prepare and optimize dapagliflozin-loaded bilosomes (bile salt-containing vesicles) for
oral administration.

Materials: Dapagliflozin, Pluronic 123 (P123, 0.6% w/v), Cholesterol (0.3% w/v), Edge activator
(Tween 80), Bile salt (Sodium Deoxycholate, SDC), Chloroform, Methanol.

Equipment: Round-bottom flask, Rotary evaporator, Ultrasonic bath or probe sonicator.

Step-by-Step Procedure:

Dissolution: Dissolve dapagliflozin, Pluronic 123, cholesterol, and the edge activator in a 1:1 (v/v)

mixture of chloroform and methanol in a round-bottom flask [3] [4].
Film Formation: Evaporate the organic solvent using a rotary evaporator at 40°C under reduced

pressure until a thin film is formed.
Drying: Keep the flask in a desiccator to remove any trace solvents.

Hydration: Hydrate the lipid film with 10 mL of an aqueous solution containing the bile salt (Sodium
Deoxycholate). Rotate the flask at 40°C for 1 hour to facilitate hydration [3].

Size Reduction: Sonicate the final bilosomal dispersion to reduce the vesicle size and polydispersity
index.

The workflow for preparing and characterizing these nanocarriers is summarized in the diagram below:
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Characterization Steps

Start Preparation

Dissolve drug and excipients
in organic solvent

Form thin film using
rotary evaporation

Dry film in desiccator

Hydrate film with aqueous buffer

Sonicate dispersion

Characterize Formulation

Particle Size & PDI

Zeta Potential

Entrapment Efficiency %
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Entrapment Efficiency %

SEM Imaging

In Vitro Release

Ex Vivo Permeation

Click to download full resolution via product page

Characterization and Evaluation of Formulations

Comprehensive characterization is critical to confirm the quality and performance of the prepared nano-

carriers. Key parameters and results from the cited studies are summarized below.

Table 1: Key Characterization Parameters and Results for Dapagliflozin Formulations

Parameter Analytical Method
Transferosomes
(F6) [1]

Bilosomes
(Optimized) [2] [3] [4]

Entrapment
Efficiency (%)

Ultracentrifugation/UV 93.0 ± 0.77 86.37 ± 2.6

Particle Size (nm) Dynamic Light Scattering 105.8 ± 1.61 155.36 ± 2.48

Polydispersity Index
(PDI)

Dynamic Light Scattering 0.436 ± 0.01 0.126 ± 0.23

Zeta Potential (mV) Electrophoretic Light
Scattering

-35.15 -16.59 ± 1.64
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Parameter Analytical Method
Transferosomes
(F6) [1]

Bilosomes
(Optimized) [2] [3] [4]

Drug Content (%) UV Spectrophotometry 99.7 ± 1.68 N/R

In Vitro Drug
Release (24h)

Dialysis Bag / USP
Apparatus

99.0 ± 1.4% 75.31 ± 2.68%

Ex Vivo Permeation
Flux

Using animal skin 289.8 ± 5.2 µg/cm² 4.49x higher than drug
solution

Abbreviation: N/R = Not explicitly Reported in the cited sections.

Detailed Characterization Protocols

1. Entrapment Efficiency (EE%)

Procedure: Separate the unentrapped drug from the vesicles using a technique like
ultracentrifugation at high speed (e.g., 15,000 rpm for 1 hour) or dialysis. Determine the concentration

of the free drug in the supernatant or dialysate using a validated UV-Vis spectrophotometric method
at λmax of 224 nm [5] or an HPLC method [6] [7] [8].

Calculation: EE% = (Total drug added - Free drug) / (Total drug added) × 100

2. Particle Size, PDI, and Zeta Potential

Procedure: Dilute the final nano-dispersion with distilled water or a suitable buffer to achieve a faintly

opaque solution. Analyze the diluted sample using a dynamic light scattering (DLS) instrument for
particle size and PDI, and an electrophoretic light scattering instrument for zeta potential [1] [3].

3. In-Vitro Drug Release Study

Apparatus: Dialysis bag method or USP dissolution apparatus II (paddle).

Medium: 900 mL of simulated gastric fluid (pH 1.2) or phosphate buffer (pH 6.8).
Conditions: 37 ± 0.5°C, 50 rpm [1] [5].

Analysis: Withdraw aliquots at predetermined time intervals and analyze the drug concentration
using UV-Vis or HPLC [5] [7].

4. Ex-Vivo Permeation Study
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Procedure: Use excised animal skin (e.g., rat or porcine) mounted in a Franz diffusion cell. Place the

formulation in the donor compartment and a suitable receptor medium (e.g., PBS, pH 7.4) at 37°C.
Determine the amount of drug permeated through the skin over time by analyzing samples from the

receptor compartment [1].

Application Notes for Researchers

Critical Parameters: The ratio of phospholipid to edge activator is a critical factor that directly

influences entrapment efficiency and vesicle deformability. For transferosomes, a ratio of 95:5 was
optimal [1]. For bilosomes, the concentration of bile salts is key to stability in the GI tract [3].

Excipient Compatibility: Always perform FTIR studies to confirm the absence of undesirable
interactions between dapagliflozin and the formulation excipients [1].

Stability: The transferosomal formulation (F6) was reported to be stable for three months at both
4±2°C and 25±2°C under ICH guidelines, indicating good shelf-life [1].

Scalability: While the thin-film hydration method is excellent for lab-scale development, for industrial-
scale production, alternative techniques like injection methods may be more suitable.

In conclusion, the thin-film hydration method provides a robust and effective pathway for formulating

dapagliflozin into advanced nanocarriers. These protocols can serve as a reliable foundation for pre-

formulation and formulation activities aimed at improving the therapeutic profile of this important

antidiabetic drug.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule
Your Ultimate Destination for Small-Molecule (aka.
smolecule) Compounds, Empowering Innovative
Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United

States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com

Smolecule
Technique Innovation & Translatability

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 7 / 7 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC12400558/
https://thebioscan.com/index.php/pub/article/view/4210
https://www.smolecule.com/products/b525008#dapagliflozin-thin-film-hydration-method-preparation
https://www.smolecule.com/products/b525008#dapagliflozin-thin-film-hydration-method-preparation
https://www.smolecule.com/products/b525008#dapagliflozin-thin-film-hydration-method-preparation
https://www.smolecule.com/contact?utm_src=support
https://www.smolecule.com/products/s525008?utm_src=pdf-bulk
https://www.smolecule.com/products/s525008?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

